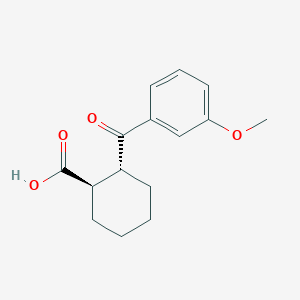
2-(3,3-Dimethylbutyryl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,3-Dimethylbutyryl)oxazole” is a chemical compound with the molecular formula C9H13NO2 . It is an oxazole derivative, which is a class of compounds that contain an oxazole ring, a five-membered aromatic ring with one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives, including “2-(3,3-Dimethylbutyryl)oxazole”, often involves the Van Leusen Oxazole Synthesis, which uses tosylmethyl isocyanides (TosMICs) as a key reagent . Other methods include oxidation of oxazolines, rearrangement of aziridine and other heterocyclic rings, and de novo ring-forming reactions .Molecular Structure Analysis
The molecular structure of “2-(3,3-Dimethylbutyryl)oxazole” consists of a five-membered oxazole ring attached to a 3,3-dimethylbutyryl group . The oxazole ring is a heterocyclic compound containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Oxazoles, including “2-(3,3-Dimethylbutyryl)oxazole”, can undergo various chemical reactions such as electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Aplicaciones Científicas De Investigación
Organic Synthesis
Oxazoles, including derivatives like 2-(3,3-Dimethylbutyryl)oxazole, are crucial in organic synthesis due to their versatility in forming diverse chemical structures. For example, the synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product, demonstrates the utility of oxazole derivatives in producing complex molecules (Bagley et al., 2003). Another study showcases the development of a reliable synthetic route to oxazole-containing compounds, highlighting their significance in drug development programs (Rizzo et al., 2000).
Medicinal Chemistry
In medicinal chemistry, oxazole-based compounds, including 2-(3,3-Dimethylbutyryl)oxazole derivatives, are explored for their potential as therapeutic agents. These compounds exhibit a broad spectrum of biological activities due to their ability to interact with various enzymes and receptors. A review on oxazole-based compounds emphasizes their role as anticancer agents, pointing out the chemical diversity and interaction capabilities of oxazoles with biological targets (Chiacchio et al., 2020). Another study on the synthesis and in vitro antiprotozoal activity of 2-amino-4-phenyloxazole derivatives further underscores the therapeutic potential of oxazole derivatives against infectious diseases (Carballo et al., 2017).
Material Science
Oxazole derivatives are also investigated in material science for their optoelectronic properties. A study on the synthesis, characterization, and DFT modelling of 2,4,5-trisubstituted oxazole underlines their importance in understanding and developing new materials with specific electronic and photophysical properties (Kadam et al., 2016).
Direcciones Futuras
Oxazole derivatives, including “2-(3,3-Dimethylbutyryl)oxazole”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry. They have shown a wide spectrum of biological activities, leading researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “2-(3,3-Dimethylbutyryl)oxazole” and other oxazole derivatives will continue to be a significant area of research in the future.
Mecanismo De Acción
In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are influenced by its chemical structure and physical properties. For example, the solubility, permeability, and stability of the compound can affect its absorption and distribution in the body. The compound’s metabolic stability and interactions with metabolic enzymes can influence its metabolism and excretion .
The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues .
Propiedades
IUPAC Name |
3,3-dimethyl-1-(1,3-oxazol-2-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)6-7(11)8-10-4-5-12-8/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIPEBTUFPMBKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642057 |
Source


|
| Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-18-7 |
Source


|
| Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)